Allyl dithiopropanoate

Description

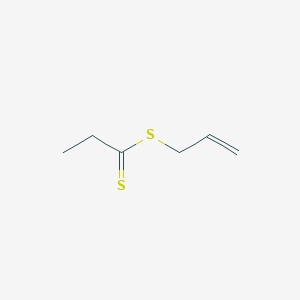

Allyl dithiopropanoate (systematic name: allyl ester of dithiopropanoic acid) is a sulfur-containing organic compound characterized by an allyl group (CH₂=CH-CH₂-) bonded to a dithiopropanoate moiety. These compounds belong to a broader class of allyl sulfur esters, which are notable for their roles in flavoring, pharmaceuticals, and organic synthesis.

Properties

CAS No. |

41830-43-7 |

|---|---|

Molecular Formula |

C6H10S2 |

Molecular Weight |

146.3 g/mol |

IUPAC Name |

prop-2-enyl propanedithioate |

InChI |

InChI=1S/C6H10S2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3 |

InChI Key |

NNNUIUMYOFGHSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=S)SCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl dithiopropanoate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with carbon disulfide in the presence of a base, followed by the addition of a suitable alkylating agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of allyl dithiopropanoate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution via Tsuji-Trost Reaction

Allyl esters are well-known substrates for palladium-catalyzed allylic alkylation (Tsuji-Trost reaction). For allyl dithiopropanoate, the dithiopropanoate group could act as a leaving group, enabling nucleophilic attack at the allylic position.

Key Mechanistic Steps (from ):

-

Oxidative addition : Pd(0) coordinates to the allyl group, forming an η³-allyl-Pd complex.

-

Nucleophilic attack : Soft nucleophiles (e.g., amines, enolates) directly attack the allyl moiety.

-

Reductive elimination : Pd(0) is regenerated, releasing the product.

Example Reaction :

Factors Influencing Reactivity :

-

Leaving group ability : Dithiopropanoate’s electron-withdrawing thio groups enhance leaving-group capacity compared to acetate.

-

Steric effects : Substituents on the allyl group affect regioselectivity (e.g., linear vs. branched products) .

Radical Allylic Functionalization

Allylic C–H bonds are prone to radical-mediated bromination or oxidation. For allyl dithiopropanoate, allylic hydrogen abstraction could occur under radical initiators (e.g., NBS, light) .

Mechanism :

-

Initiation : Bromine radical (Br- ) abstracts an allylic hydrogen.

-

Propagation : Allyl radical reacts with Br₂ to form allyl bromide and regenerate Br- .

-

Termination : Radical recombination.

Example :

Regioselectivity :

Deprotection and Cleavage Reactions

Allyl ethers/esters are commonly used as protecting groups. Dithiopropanoate’s stability under acidic/basic conditions could facilitate selective deprotection.

-

Oxidative cleavage : Ozone or OsO₄/NaIO₄ oxidizes allyl groups to carbonyls.

-

Palladium-mediated deprotection : Pd(0) catalysts (e.g., Pd(PPh₃)₄) with nucleophiles (e.g., PMHS) cleave allyl ethers/esters.

Example :

Electrophilic Additions

Allyl groups participate in electrophilic additions (e.g., halogenation, epoxidation). The electron-rich double bond in allyl dithiopropanoate could undergo similar reactions.

Example Reaction :

Stereochemical Considerations :

-

Anti-addition (e.g., bromine) is typical for non-concerted mechanisms.

Data Table: Hypothetical Reactivity of Allyl Dithiopropanoate

| Reaction Type | Conditions | Expected Product | Key Influences |

|---|---|---|---|

| Tsuji-Trost alkylation | Pd(0), nucleophile (e.g., amine) | Allylated amine | Leaving group ability, Pd ligand |

| Radical bromination | NBS, light, CCl₄ | Allyl bromide derivative | Allylic C–H bond strength |

| Oxidative deprotection | Pd(0)/PMHS, ZnCl₂ | Propanoic acid derivative | Solvent polarity, temperature |

| Electrophilic bromination | Br₂, CH₂Cl₂ | 1,2-Dibromopropanoate | Double bond electronics |

Limitations and Research Gaps

-

No direct studies on allyl dithiopropanoate were identified; inferences rely on analogous allyl esters/thioesters.

-

Experimental validation is needed to confirm regioselectivity and reaction rates.

Scientific Research Applications

Allyl dithiopropanoate has several applications in scientific research:

Biology: The compound’s sulfur-containing moiety makes it a potential candidate for studying sulfur metabolism and related biochemical pathways.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties.

Industry: Allyl dithiopropanoate is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which allyl dithiopropanoate exerts its effects involves the interaction of its allyl and dithiocarboxylate groups with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares allyl dithiopropanoate (inferred structure) with key analogs:

*Note: Allyl dithiopropanoate's structure is inferred based on nomenclature and related compounds.

Key Observations :

- Sulfur Configuration: Allyl dithiopropanoate contains a dithioester group (–S–CO–S–), distinguishing it from monosulfur analogs like allyl thiopropionate (–S–CO–O–) . This configuration may enhance reactivity in nucleophilic substitutions.

- Biological Activity: Diallyl disulfide and propenyl dithiopropanoate exhibit antimicrobial properties due to sulfur-mediated disruption of microbial membranes . Allyl dithiopropanoate likely shares this trait.

- Odor and Flavor : Allyl thiopropionate is used in flavoring due to its sulfurous aroma, while diallyl disulfide contributes to garlic's pungency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.